molecular formula C21H22BrNO5 B277608 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B277608
M. Wt: 448.3 g/mol
InChI Key: YIHJTZSDKPUKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole family. This compound has gained significant attention in recent years due to its potential in scientific research applications.

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and eventual apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has a significant impact on the biochemical and physiological processes of cancer cells. This compound has been shown to induce DNA damage, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer agent. However, there are also limitations to its use, including its potential toxicity and the need for further research to determine its efficacy in vivo.

Future Directions

There are numerous future directions for the study of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one. Some of the potential areas of research include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its potential as a tool for studying the mechanisms of cell division and apoptosis. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound.
In conclusion, 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one is a promising compound with significant potential in scientific research applications. Its potential as an anticancer agent, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an intriguing area of study for researchers in various fields.

Synthesis Methods

The synthesis of 5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the condensation of 2,4-dimethoxyphenylacetonitrile with ethyl acetoacetate to form ethyl 2-(2,4-dimethoxyphenyl)-2-oxoethyl)cyanoacetate. This intermediate is then reacted with 5-bromoisatin to form the final product.

Scientific Research Applications

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one has been studied for its potential in various scientific research applications. One of the primary areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H22BrNO5

Molecular Weight

448.3 g/mol

IUPAC Name

5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propylindol-2-one

InChI

InChI=1S/C21H22BrNO5/c1-4-9-23-17-8-5-13(22)10-16(17)21(26,20(23)25)12-18(24)15-7-6-14(27-2)11-19(15)28-3/h5-8,10-11,26H,4,9,12H2,1-3H3

InChI Key

YIHJTZSDKPUKON-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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